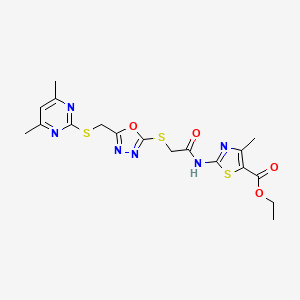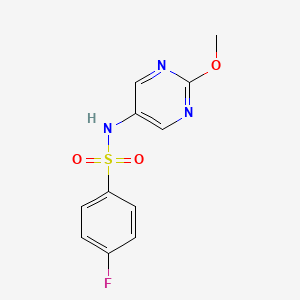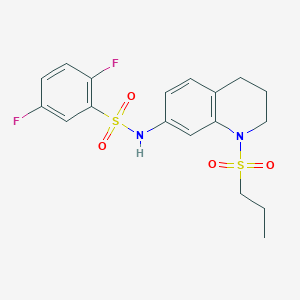![molecular formula C8H11F3O3 B3014581 (2S)-2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid CAS No. 2248213-85-4](/img/structure/B3014581.png)
(2S)-2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid, also known as TFMPA, is a synthetic compound used in scientific research. It is a potent and selective antagonist of the GABA receptor, which is involved in the regulation of neuronal excitability.
Applications De Recherche Scientifique
(2S)-2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid is widely used in scientific research as a tool to study the GABA receptor. It has been shown to be a potent and selective antagonist of the GABA receptor, which makes it a valuable tool for studying the role of the GABA receptor in various physiological and pathological conditions. This compound has been used to study the effects of GABAergic neurotransmission on neuronal excitability, synaptic plasticity, and learning and memory.
Mécanisme D'action
(2S)-2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid acts as a competitive antagonist of the GABA receptor. It binds to the same site on the receptor as GABA, but it does not activate the receptor. Instead, it blocks the binding of GABA to the receptor, which results in a decrease in the inhibitory effects of GABA on neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the excitability of neurons in the hippocampus, which is a brain region involved in learning and memory. This compound has also been shown to decrease the amplitude of inhibitory postsynaptic currents in the hippocampus, which suggests that it reduces the inhibitory effects of GABA on neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S)-2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid in lab experiments is that it is a potent and selective antagonist of the GABA receptor. This makes it a valuable tool for studying the role of the GABA receptor in various physiological and pathological conditions. However, one limitation of using this compound is that it is a synthetic compound, which means that it may have off-target effects that are not related to its effects on the GABA receptor.
Orientations Futures
There are several future directions for research on (2S)-2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid. One direction is to study the effects of this compound on other neurotransmitter systems, such as glutamate and dopamine. Another direction is to develop more selective antagonists of the GABA receptor that have fewer off-target effects. Additionally, research could focus on the development of this compound analogs that have improved pharmacokinetic properties, such as increased bioavailability and longer half-life.
Conclusion:
This compound is a synthetic compound that is widely used in scientific research as a tool to study the GABA receptor. It is a potent and selective antagonist of the GABA receptor, which makes it a valuable tool for studying the role of the GABA receptor in various physiological and pathological conditions. This compound has been shown to have a number of biochemical and physiological effects, including increasing the excitability of neurons in the hippocampus and reducing the inhibitory effects of GABA on neuronal excitability. While this compound has some limitations, it is a valuable tool for studying the GABA receptor and has several potential future directions for research.
Méthodes De Synthèse
(2S)-2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid can be synthesized by the reaction of 2,2,2-trifluoroethyl acrylate with 2-methyl-1,3-dioxolane-4-methanol in the presence of a Lewis acid catalyst. The resulting product is then treated with hydrochloric acid to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Propriétés
IUPAC Name |
(2S)-2-[5-(trifluoromethyl)oxolan-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c1-4(7(12)13)5-2-3-6(14-5)8(9,10)11/h4-6H,2-3H2,1H3,(H,12,13)/t4-,5?,6?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFCIJCKEYIGQW-KXGSVCODSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(O1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC(O1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide](/img/structure/B3014499.png)

![6-(Trifluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B3014501.png)


![N-(1-cyanocyclobutyl)-4-[ethyl(propan-2-yl)amino]-N-methylbenzamide](/img/structure/B3014506.png)

![N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide](/img/structure/B3014513.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3014514.png)
![Benzyl 2-[4,7,8-trimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3014515.png)
![3-((2,5-dimethylphenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B3014517.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone](/img/structure/B3014519.png)
